molecular formula C23H25N5O B3209555 N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1060177-78-7

N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B3209555
CAS No.: 1060177-78-7
M. Wt: 387.5 g/mol
InChI Key: HYCWJEYFNXXRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a 2-methylphenyl group at position 6 and a piperazine-1-carboxamide moiety at position 2.

Properties

IUPAC Name

N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-18-7-5-6-10-20(18)21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)24-17-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCWJEYFNXXRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyridazine core: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the 2-methylphenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 2-methylphenyl group using a suitable aryl halide and a palladium catalyst.

    Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Formation of the carboxamide group: The final step involves the reaction of the piperazine derivative with benzyl isocyanate to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the benzyl group or electrophilic substitution at the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with receptors involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Comparison

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents logP/logD Biological Activity/Notes
N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide C23H25N5O (inferred) ~399.5 (calc.) 6-(2-methylphenyl)pyridazine, N-benzyl carboxamide Not reported Structural analog of FAAH inhibitors
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] C23H24F3N5O 463.5 Chroman-4-yl (trifluoromethyl), pyridazine 3.8 (reported) Potent FAAH inhibitor, high brain penetration
N-butyl-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide C17H27N3O 289.4 N-butyl carboxamide, 2-methylbenzyl-piperazine logP: 3.47 Not pharmacologically characterized
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C13H18ClN3O 267.8 4-chlorophenyl, ethyl-piperazine Not reported Intermediate in organic synthesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide C21H25N3O3 367.4 2,6-dimethylphenyl, dihydrobenzodioxin-carboxamide Not reported Structural complexity for receptor targeting

Key Observations :

  • Pyridazine vs. Chroman/Pyrimidine Cores : The target compound’s pyridazine core differentiates it from PKM-833 (chroman core) and antimalarial imidazopyridazines (e.g., ). Pyridazine derivatives often exhibit distinct electronic profiles, affecting binding affinity .
  • Substituent Effects : The 2-methylphenyl group on pyridazine may enhance hydrophobic interactions compared to trifluoromethyl (PKM-833) or chlorophenyl groups .
  • logP Trends : The N-butyl analog (logP 3.47) suggests moderate lipophilicity for the target compound, aligning with FAAH inhibitor requirements for CNS activity .

Pharmacological and Functional Comparisons

Enzyme Inhibition Potential
  • FAAH Inhibition : PKM-833, a urea-structured analog, inhibits fatty acid amide hydrolase (FAAH) with IC50 < 10 nM . The target compound’s carboxamide group may mimic urea’s hydrogen-bonding capacity but with reduced potency due to steric hindrance from the benzyl group.
  • Antimicrobial Activity: Analogs like N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives () show moderate antimicrobial activity.
Receptor Modulation
  • Dopamine D3 Receptor Selectivity : Piperazine-carboxamide derivatives (e.g., ) demonstrate selectivity for dopamine D3 receptors. Substituents on the aryl group (e.g., 2-methylphenyl vs. dichlorophenyl) influence receptor subtype affinity .
  • GLP-1 Receptor Modulation: The (S)-amino-3-[3-{6-(2-methylphenyl)}pyridyl]-propionic acid () is a GLP-1 mimic intermediate. The target compound’s pyridazine core could serve as a bioisostere for pyridine in diabetes therapeutics but lacks the amino acid backbone critical for peptide receptor binding .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitutions : Piperazine rings in chair conformations (e.g., ) optimize steric compatibility with enzyme active sites. Bulky groups (e.g., benzyl) may reduce conformational flexibility, impacting binding .
  • Aromatic Substituents : Electron-donating groups (e.g., 2-methylphenyl) enhance π-π stacking in hydrophobic pockets, while electron-withdrawing groups (e.g., trifluoromethyl in PKM-833) improve metabolic stability .

Biological Activity

N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis and in cancer research. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with similar compounds.

Overview of the Compound

  • Chemical Structure : this compound features a complex structure that incorporates both piperazine and pyridazine moieties.
  • Molecular Formula : C23H25N5O
  • CAS Number : 1060177-78-7

The primary target for this compound is Mycobacterium tuberculosis H37Ra , where it exhibits significant anti-tubercular activity. The compound's mode of action involves:

  • Inhibition of Mycobacterial Growth : The compound demonstrates a 50% inhibitory concentration (IC50) ranging from 1.35 to 2.18 µM , indicating potent activity against the bacteria responsible for tuberculosis.
  • Biochemical Pathways : It affects various biochemical pathways essential for mycobacterial survival, although specific pathways require further elucidation.

Pharmacological Properties

The compound has been evaluated for its pharmacokinetic properties and biological activities, which include:

  • Antimicrobial Activity : Beyond its efficacy against tuberculosis, N-benzyl derivatives are known for their broad-spectrum antimicrobial properties.
Activity TypeIC50 Values (µM)
Mycobacterium tuberculosis1.35 - 2.18
General AntimicrobialVaries

Antitubercular Activity

A study highlighted the compound's efficacy against various strains of Mycobacterium tuberculosis, underscoring its potential as a therapeutic agent in treating resistant strains of tuberculosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other pyridazine and piperazine derivatives:

Compound TypeExample CompoundKey Activity
Pyridazine DerivativePyridazinoneAntimicrobial
Piperazine DerivativeN-benzylpiperazineAnticancer
Target CompoundN-benzyl-4-[6-(2-methylphenyl)...Anti-tubercular

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.